molecular formula C7H11N3 B2600008 (2S)-2-Pyrazin-2-ylpropan-1-amine CAS No. 2248174-23-2

(2S)-2-Pyrazin-2-ylpropan-1-amine

Cat. No.: B2600008
CAS No.: 2248174-23-2
M. Wt: 137.186
InChI Key: SZCGQOBISAGMQL-LURJTMIESA-N
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Description

(2S)-2-Pyrazin-2-ylpropan-1-amine is a chiral amine derivative featuring a pyrazine ring substituted at the C2 position of a propane backbone. Pyrazine-containing compounds are of significant interest in medicinal chemistry due to their ability to participate in hydrogen bonding and π-π interactions, which enhance binding affinity to biological targets. This compound’s stereochemistry (S-configuration at C2) further influences its pharmacological profile, including selectivity and metabolic stability.

Properties

IUPAC Name

(2S)-2-pyrazin-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(4-8)7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCGQOBISAGMQL-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Pyrazin-2-ylpropan-1-amine typically involves the reaction of pyrazine derivatives with appropriate amine precursors. One common method includes the use of pyrazine-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (S)-2-aminopropane to yield the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Pyrazin-2-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include pyrazine N-oxides, dihydropyrazine derivatives, and various substituted pyrazine compounds.

Scientific Research Applications

(2S)-2-Pyrazin-2-ylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Pyrazin-2-ylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (2S)-2-Pyrazin-2-ylpropan-1-amine, we compare it with four related compounds based on structural motifs, synthesis routes, and functional properties.

Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Molecular Weight Key Applications/Properties Reference
This compound C₇H₁₁N₃ Pyrazin-2-yl, primary amine 137.18 g/mol Potential kinase inhibition, chiral synthon
(2S)-1-(4-Methylpiperazin-1-yl)propan-2-amine C₈H₁₇N₃ 4-Methylpiperazine, secondary amine 155.24 g/mol CNS-targeting intermediates
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine C₉H₁₄N₆ Pyrimidin-2-yl, 4-methylpiperazine 206.25 g/mol Kinase inhibitor precursor (e.g., Compound 28 synthesis)
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-amine C₁₃H₂₀N₂ Phenyl, pyrrolidine, chiral centers 204.32 g/mol Serotonergic activity, psychoactive research
(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propan-1-amine C₁₁H₁₅N₃S Benzimidazole, methylthio group 221.32 g/mol Antifungal/anticancer candidate

Key Observations :

  • Pyrazine vs. Pyrimidine/Piperazine : The pyrazine ring in the target compound offers distinct electronic properties compared to pyrimidine derivatives (e.g., compound 235 in ), which are often used in kinase inhibitors due to their planar aromaticity. Piperazine-containing analogs (e.g., ) enhance solubility but may reduce blood-brain barrier penetration.
  • Chirality : The (2S) configuration in the target compound contrasts with (1S,2R) stereochemistry in compound , which is critical for receptor selectivity in psychoactive agents.

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